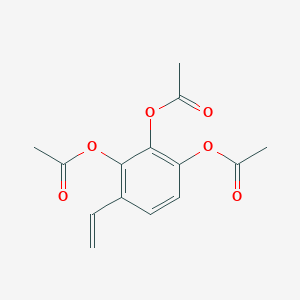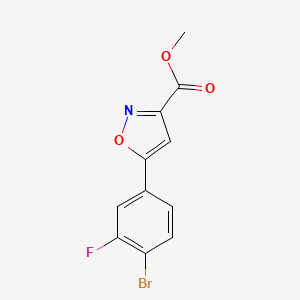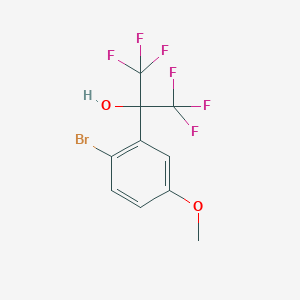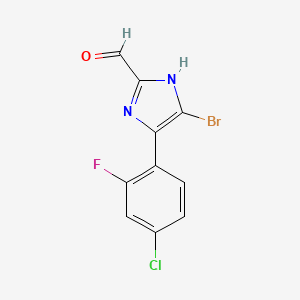
4-Vinylbenzene-1,2,3-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Vinylbenzene-1,2,3-triyl triacetate is an organic compound characterized by a benzene ring substituted with a vinyl group and three acetate groups at the 1, 2, and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzene-1,2,3-triyl triacetate typically involves the acetylation of 4-vinylbenzene-1,2,3-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The use of automated systems for the addition of reagents and control of reaction parameters is also common to ensure safety and reproducibility .
化学反应分析
Types of Reactions: 4-Vinylbenzene-1,2,3-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The acetate groups can be reduced to hydroxyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for the reduction of acetate groups.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst for bromination.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or other substituted benzene derivatives.
科学研究应用
4-Vinylbenzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Vinylbenzene-1,2,3-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
相似化合物的比较
Triacetin (Propane-1,2,3-triyl triacetate): Similar in structure but lacks the vinyl group.
Glycerol triacetate: Another triacetate derivative with different functional properties.
Uniqueness: 4-Vinylbenzene-1,2,3-triyl triacetate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization compared to other triacetate derivatives .
属性
分子式 |
C14H14O6 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
(2,3-diacetyloxy-4-ethenylphenyl) acetate |
InChI |
InChI=1S/C14H14O6/c1-5-11-6-7-12(18-8(2)15)14(20-10(4)17)13(11)19-9(3)16/h5-7H,1H2,2-4H3 |
InChI 键 |
ZSIXCYXJGOJILP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)




![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)




